molecular formula C20H23ClFN3OS2 B2705732 N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215564-46-7

N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2705732
CAS No.: 1215564-46-7
M. Wt: 439.99
InChI Key: WEIKMBXJSACWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles emerged as privileged scaffolds in drug discovery following the 19th-century identification of their heterocyclic core (C$$7$$H$$5$$NS). Early applications focused on industrial uses, such as rubber vulcanization accelerators and textile dyes like thioflavin. The 20th century marked a paradigm shift with the discovery of benzothiazole’s bioactivity, exemplified by riluzole (1995 FDA approval for ALS), which features a 2-aminobenzothiazole moiety.

Key milestones include:

  • 1930s–1950s : Exploration of antimicrobial properties in 2-mercaptobenzothiazoles.
  • 1990s–2000s : Development of antitumor agents like 2-(4-aminophenyl)benzothiazoles, showing nanomolar potency against breast cancer cell lines.
  • 2010s–present : Expansion into neurodegenerative disease targets, leveraging benzothiazole’s ability to cross the blood-brain barrier.

Table 1: Evolution of Benzothiazole Therapeutics

Era Key Derivatives Therapeutic Area
Pre-1950 2-Mercaptobenzothiazoles Antimicrobials
1980–2000 Riluzole, Pramipexole Neurodegeneration
2010–2025 Fluorinated benzothiazole-amides Oncology, Antiparasitics

Emergence of Fluorinated Benzothiazole Compounds as Therapeutic Agents

Fluorination at the 6-position of benzothiazole, as seen in the target compound, addresses two critical challenges in drug design:

  • Metabolic Stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, extending half-life.
  • Bioavailability Enhancement : Fluorine’s electronegativity (χ = 4.0) improves membrane permeability through dipole interactions.

Notable fluorinated benzothiazoles include:

  • 5-Fluorobenzo[d]thiazol-2-amine : 12-fold increase in antileishmanial activity (IC$$_{50}$$ = 0.8 μM) versus non-fluorinated analogs.
  • 6-Fluoro-3H-benzothiazole-2-thione : Demonstrated 94% inhibition of Mycobacterium tuberculosis at 50 μg/mL.

Positioning Within the Contemporary Medicinal Chemistry Landscape

The target compound integrates three modern drug design principles:

  • Multitarget Engagement : The dimethylaminoethyl group enables simultaneous modulation of ion channels and GPCRs.
  • Prodrug Potential : Ethylthioether (-S-C$$2$$H$$5$$) serves as a metabolically labile group for controlled release.
  • Salt Formation : Hydrochloride counterion improves aqueous solubility (predicted logS = -3.1 → -2.4 after salt formation).

Comparative analysis with recent clinical candidates:

Parameter Target Compound LXS-196 (Phase II) ABT-199 (Approved)
Molecular Weight (g/mol) 465.99 498.52 868.44
Fluorine Count 1 3 0
Topological PSA (Ų) 96.8 112.4 137.9

Scientific Rationale for N-Substitution Patterns in Bioactive Benzothiazoles

The compound’s N,N-disubstituted amide structure exemplifies advanced SAR insights:

N-(2-Dimethylaminoethyl) Group :

  • Cationic Center : Protonation at physiological pH enhances binding to anionic kinase ATP pockets (e.g., IC$$_{50}$$ = 18 nM against JAK3 in analogs).
  • Conformational Restriction : Ethylene spacer enables optimal positioning for π-cation interactions with Phe$$^{831}$$ in kinase domains.

N-(6-Fluorobenzo[d]thiazol-2-yl) Moiety :

  • Planarity Enforcement : Coplanar benzothiazole and benzamide rings enable intercalation with DNA base pairs (ΔTm = +8.2°C in plasmid binding assays).
  • Halogen Bonding : 6-F substituent acts as XB donor to backbone carbonyls (e.g., Leu$$^{302}$$ in HSP90).

Synthetic methodology from recent literature:
$$ \text{C}6\text{H}4(\text{NH}2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}6\text{H}4(\text{N})\text{SCR} + \text{HCl} + \text{H}2\text{O} $$ This Schiff base formation, followed by cyclization, yields 85–92% purity in microwave-assisted syntheses.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS2.ClH/c1-4-26-16-8-5-14(6-9-16)19(25)24(12-11-23(2)3)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIKMBXJSACWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, with a CAS number of 1215564-46-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H23_{23}ClF N3_{3}OS2_{2}
Molecular Weight440.0 g/mol
CAS Number1215564-46-7

Synthesis

The synthesis of this compound typically involves the reaction of various benzothiazole derivatives with dimethylamino ethyl groups and ethylthio moieties. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and coupling reactions to yield the desired product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum activity against various bacterial strains and fungi. A study highlighted that modifications on the benzothiazole core can enhance antibacterial efficacy, suggesting that this compound may also possess similar properties .

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer potential. For instance, compounds containing the benzothiazole nucleus have shown promising results in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Neuroprotective Effects

Some derivatives of benzothiazoles exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The presence of a dimethylamino group in the structure may enhance permeability across the blood-brain barrier, thereby increasing its therapeutic efficacy in neurological applications .

Case Studies

  • Antibacterial Evaluation : A study conducted on various benzothiazole derivatives revealed that modifications at the 6-position significantly influenced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups was found to enhance activity .
  • Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that related compounds exhibited selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress leading to cell death .
  • Neuroprotection Studies : Research into benzothiazole-based compounds indicated potential neuroprotective effects against oxidative stress-induced neuronal death, suggesting avenues for treating conditions like Alzheimer's disease .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step processes that include the formation of the benzothiazole core, followed by functionalization with dimethylamino and ethylthio groups. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the benzothiazole ring enhances their antibacterial properties due to increased interaction with bacterial cell membranes.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research has demonstrated that certain benzothiazole derivatives possess cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncological treatments.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies have reported anti-inflammatory properties associated with benzothiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, offering therapeutic benefits in inflammatory diseases .

Study on Antimicrobial Activity

A study published in 2021 evaluated a series of benzothiazole derivatives, including this compound. The results indicated a Minimum Inhibitory Concentration (MIC) as low as 5.19 µM against Gram-positive bacteria, showcasing its potential as an effective antimicrobial agent .

Evaluation of Anticancer Activity

In another study focused on anticancer activity, the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents . This highlights its potential role in developing new cancer therapies.

Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms revealed that compounds similar to this compound can modulate inflammatory pathways effectively, providing insights into their use for treating chronic inflammatory conditions .

Data Summary Table

Property Details
Chemical Structure This compound
Synthesis Method Multi-step organic synthesis involving functionalization of benzothiazole derivatives
Antimicrobial Activity Effective against Staphylococcus aureus, Escherichia coli (MIC = 5.19 µM)
Anticancer Activity Significant cytotoxicity against various cancer cell lines (IC50 comparable to standard treatments)
Anti-inflammatory Effects Modulates inflammatory pathways; potential for chronic disease treatment

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Compound Substituent on Benzothiazole Key Differences vs. Compound A Biological Implications
Compound A 6-Fluoro Baseline for comparison Fluorine enhances electronegativity and binding affinity
Compound B () 6-Nitro Nitro group increases electron-withdrawing capacity May improve target inhibition but reduce metabolic stability
Compound C () 6-Trifluoromethyl Bulkier CF₃ group increases steric hindrance Could reduce binding to flat kinase pockets

Variations in the Thio/Sulfonyl Substituents

Compound Benzamide Substituent Key Differences vs. Compound A Pharmacokinetic Implications
Compound A 4-(Ethylthio) Moderate lipophilicity, oxidizable thioether Shorter half-life due to possible oxidation
Compound D () 4-(Piperidin-1-ylsulfonyl) Sulfonyl group enhances polarity Improved metabolic stability but reduced membrane permeability
Compound E () Phenylsulfonyl Aromatic sulfonyl increases rigidity May hinder conformational flexibility for target binding

Discussion : The ethylthio group in Compound A offers a balance of lipophilicity and moderate stability, whereas sulfonyl analogs trade solubility for reduced bioavailability.

Side Chain Modifications

Compound Side Chain Key Differences vs. Compound A Solubility and Bioavailability
Compound A Dimethylaminoethyl (HCl salt) Protonatable amine enhances water solubility High solubility at physiological pH
Compound F () Thioacetamide linker Neutral thioacetamide reduces ionizability Lower solubility but improved passive diffusion
Compound G () Methoxyphenyl acetamide Non-ionizable methoxy groups Reduced solubility, requiring formulation aids

Discussion: The dimethylaminoethyl group in Compound A provides a critical advantage in aqueous solubility, which is essential for oral bioavailability.

Key Findings :

  • Fluorine vs. Nitro : The 6-fluoro group in Compound A likely reduces cytotoxicity compared to nitro-substituted analogs (Compound B), which may generate reactive metabolites .
  • Ethylthio vs. Sulfonyl : While sulfonyl derivatives (Compound D) exhibit greater stability, Compound A’s ethylthio group may enhance tumor penetration due to higher lipophilicity .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how can researchers address low yields in the final coupling reaction?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation, amide coupling, and salt formation. Key challenges include steric hindrance during the coupling of the dimethylaminoethyl group and the fluorobenzo[d]thiazol-2-yl moiety. To improve yields:

  • Use CDI (1,1'-carbonyldiimidazole) as a coupling agent to activate carboxyl groups under anhydrous conditions .
  • Optimize reaction temperature (e.g., 0–5°C for amine addition to minimize side reactions) and solvent polarity (e.g., DMF for better solubility of intermediates) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., fluorobenzo[d]thiazol-2-yl protons at δ 7.2–8.1 ppm) and dimethylaminoethyl groups (δ 2.2–2.8 ppm) .
  • ESI-MS : Confirm molecular weight (expected [M+H]+^+ ~500–550 Da) and detect chloride counterion via isotopic patterns .
  • Elemental Analysis : Validate purity (>95%) by comparing experimental vs. calculated C, H, N, S, and Cl percentages .

Q. How should researchers design initial biological screening assays to evaluate its antimicrobial potential?

  • Methodological Answer :

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .
  • Fungal Assays : Include Candida albicans in disk diffusion tests at concentrations of 10–100 µg/mL .
  • Controls : Compare with known thiazole derivatives (e.g., nitazoxanide analogs) to assess structural-activity relationships .

Advanced Research Questions

Q. How can conflicting data on cytotoxicity in cancer cell lines be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform MTT assays across a wider concentration range (1 nM–100 µM) to identify IC50_{50} discrepancies due to cell line variability (e.g., HeLa vs. MCF-7) .
  • Mechanistic Profiling : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake) .
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides) to identify substituent-dependent trends .

Q. What computational strategies are effective for predicting the compound’s interaction with enzyme targets like PFOR (Pyruvate:Ferredoxin Oxidoreductase)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PFOR’s crystal structure (PDB: 2PDA) to model the amide anion’s binding to the active site .
  • QM/MM Simulations : Apply Gaussian 16 for hybrid quantum-mechanical/molecular-mechanical analysis of electron transfer between the thiazole ring and enzyme cofactors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., N–H···N interactions) under physiological conditions .

Q. How can researchers improve metabolic stability in preclinical studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes and quantify remaining compound via LC-MS to identify metabolic hotspots (e.g., ethylthio group oxidation) .
  • Structural Modifications : Replace labile groups (e.g., ethylthio with cyclopropylthio) and test analogs using parallel synthesis .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.